molecular formula C11H7N3OS B177955 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 139359-78-7

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No. B177955
CAS RN: 139359-78-7
M. Wt: 229.26 g/mol
InChI Key: HQEJRIFSGSSUOR-UHFFFAOYSA-N
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Description

“6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde” is a compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of imidazothiazole, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . A library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives was designed, synthesized, and tested for their in vitro anticancer activity .


Molecular Structure Analysis

The molecular formula of “6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde” is C11H7N3OS . It has an average mass of 229.258 Da and a monoisotopic mass of 229.030975 Da .


Chemical Reactions Analysis

The compound has been tested for its in vitro anticancer activity against four human cancer cell lines . It has also been evaluated as an anti-tuberculosis agent .

Scientific Research Applications

Synthesis Methods and Derivatives

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has been the subject of various studies focusing on its synthesis and the creation of derivatives. For instance, Mohan et al. (2013) reported aqueous syntheses of methylimidazo pyridines without deliberate catalyst addition, indicating a method potentially applicable to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole derivatives (Mohan, Rao, & Adimurthy, 2013). Additionally, research by Bagdi et al. (2015) on the syntheses of 2-triazolyl imidazo pyridines using nano copper oxide as a catalyst could inform similar approaches for the synthesis of related imidazo[2,1-b]thiazole derivatives (Bagdi, Basha, & Khan, 2015).

Biological and Antimicrobial Activities

The antimicrobial potential of compounds related to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has been studied extensively. Ladani et al. (2009) explored the antimicrobial evaluations of oxopyrimidines and thiopyrimidines derived from a similar compound, providing insight into possible biological applications (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Additionally, Alegaon and Alagawadi (2011) synthesized imidazo[2,1-b]thiadiazoles, closely related to our compound of interest, and found them to exhibit antibacterial and antifungal activities (Alegaon & Alagawadi, 2011).

Application in Synthesis of Other Compounds

The flexibility of imidazo[2,1-b]thiazole derivatives in synthesizing a range of other compounds has been demonstrated in various studies. For instance, Brukštus et al. (2000) reported the synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, indicating the versatility of similar structures in chemical synthesis (Brukštus, Melamedaite, & Tumkevičius, 2000).

Crystallographic and Spectral Analysis

In-depth analysis of compounds structurally related to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has also been performed. Hakimi et al. (2012) conducted a study focusing on the crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative, which can offer insights into the physical and chemical properties of similar compounds (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).

Chemotherapeutic Potential

Exploring the chemotherapeutic applications, Ding et al. (2012) synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold and tested their cytotoxicity against human cancer cell lines, showcasing potential in cancer treatment (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

Future Directions

The compound and its derivatives have shown promising results in in vitro studies . Future research could focus on further evaluating its potential as a therapeutic agent, particularly in the context of tuberculosis and cancer .

properties

IUPAC Name

6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-9-10(8-3-1-2-4-12-8)13-11-14(9)5-6-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEJRIFSGSSUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396278
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS RN

139359-78-7
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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